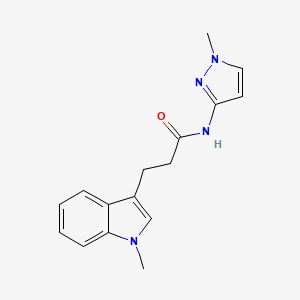![molecular formula C16H16N6O2S B10981912 N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B10981912.png)
N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a fascinating compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of two key components
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for this compound. One common method involves the reaction of an appropriate amine with a triazolopyridazine derivative. For instance, the acetylamino group can be introduced via acylation of aniline.
Reaction Conditions::Acylation: The acetylamino group can be added using acetic anhydride or acetyl chloride.
Triazolopyridazine Formation: The triazolopyridazine ring system can be synthesized by cyclization reactions involving appropriate precursors.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ scalable synthetic routes with optimized reaction conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Substitution: Substitution reactions can modify the phenyl ring.
Reduction: Reduction of functional groups is possible.
Acylation: Acetic anhydride or acetyl chloride.
Cyclization: Cyclization reagents (e.g., acid catalysts) for triazolopyridazine formation.
Major Products:: The major products depend on the specific synthetic pathway and reaction conditions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Potential as an antimicrobial, analgesic, anti-inflammatory, and antioxidant agent.
Enzyme Inhibition: It may act as a carbonic anhydrase inhibitor, cholinesterase inhibitor, or anti-lipase agent.
Antitubercular Activity: Research explores its effectiveness against tuberculosis.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, the uniqueness of N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide lies in its hybrid structure, combining features from both phenyl and triazolopyridazine moieties.
Properties
Molecular Formula |
C16H16N6O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N6O2S/c1-10-19-20-14-7-8-16(21-22(10)14)25-9-15(24)18-13-5-3-12(4-6-13)17-11(2)23/h3-8H,9H2,1-2H3,(H,17,23)(H,18,24) |
InChI Key |
ILNRARLQGVOUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10981837.png)
![3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B10981844.png)
![N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide](/img/structure/B10981851.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10981858.png)

![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981870.png)


![4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B10981888.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B10981893.png)
![methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B10981895.png)
![Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate](/img/structure/B10981900.png)
![N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B10981908.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10981919.png)
